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Ethyl 4-oxoheptanoate: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals
Introduction

Ethyl 4-oxoheptanoate, a keto-ester with the molecular formula C9H1603, serves as a
versatile building block in organic synthesis.[1] Its chemical structure, featuring both a ketone
and an ester functional group, allows for a variety of chemical transformations, making it a
valuable intermediate in the synthesis of more complex molecules. This technical guide
provides a comprehensive overview of the chemical and physical properties, spectral data, and
a representative synthetic protocol for ethyl 4-oxoheptanoate, based on its entry in the
PubChem chemical database (CID 12271529).

Chemical and Physical Properties

The fundamental properties of ethyl 4-oxoheptanoate are summarized below, providing
essential data for its handling, application in reactions, and analytical characterization.[1]
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Property Value Source
Molecular Formula C9H1603 PubChem[1]
Molecular Weight 172.22 g/mol PubChem[1]
IUPAC Name ethyl 4-oxoheptanoate PubChem[1]
CAS Number 14369-94-9 PubChem[1]
Canonical SMILES CCCC(=0)Cccc(=0)occe PubChem[1]
InChl=1S/C9H1603/c1-3-5-
InChl 8(10)6-7-9(11)12-4-2/h3- PubChem[1]
7H2,1-2H3
UEHFASAMWCNVSV-
InChlKey PubChem[1]

UHFFFAOYSA-N

Computed Properties

The following table details the computed physicochemical properties of ethyl 4-
oxoheptanoate, which are valuable for predicting its behavior in various systems.

Property Value Source
XLogP3 0.9 PubChem|[1]
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 3 PubChem
Rotatable Bond Count 7 PubChem
Exact Mass 172.109944368 PubChem|[1]
Monoisotopic Mass 172.109944368 PubChem[1]
Topological Polar Surface Area  43.4 A2 PubChem[1]
Heavy Atom Count 12 PubChem
Complexity 152 PubChem[1]
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Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of ethyl 4-
oxoheptanoate. The PubChem database indicates the availability of the following spectral
information.

Spectrum Type Details Source

Data available from Varian
1H NMR ) PubChem[1]
CFT-20 instrument.

13C NMR Data available. PubChem[1]

Mass Spectrometry GC-MS data available. PubChem[1]

FTIR (neat, capillary cell) and
Infrared (IR) Spectroscopy i PubChem[1]
vapor phase IR data available.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of ethyl 4-oxoheptanoate is
not readily available in the PubChem database, a plausible and representative synthetic
method can be derived from the well-established acetoacetic ester synthesis. This method
involves the alkylation of an enolate of a 3-keto ester.

Representative Synthesis of Ethyl 4-oxoheptanoate via Acetoacetic Ester Synthesis

This protocol describes a general procedure for the synthesis of y-keto esters, adapted for the
specific synthesis of ethyl 4-oxoheptanoate.

Materials:

Ethyl acetoacetate

Sodium ethoxide

Anhydrous ethanol

Propyl bromide
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Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

5% aqueous sodium hydroxide solution

6 M hydrochloric acid

Procedure:

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert
atmosphere (e.g., nitrogen). To this solution, add ethyl acetoacetate (1.0 equivalent)
dropwise with stirring.

Alkylation: After the addition is complete, add propyl bromide (1.1 equivalents) dropwise to
the reaction mixture. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete
(monitored by TLC).

Work-up and Purification of the Intermediate: Upon completion, quench the reaction by
adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under
reduced pressure. Extract the remaining aqueous residue with diethyl ether. Combine the
organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the
filtrate under reduced pressure to obtain the crude alkylated intermediate.

Hydrolysis (Saponification): Cool the reaction mixture to room temperature and add a 5%
agueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux for 3-4
hours to ensure complete hydrolysis of the ester.

Decarboxylation: After cooling, carefully acidify the reaction mixture with 6 M hydrochloric
acid until the evolution of carbon dioxide ceases. This step should be performed in a well-
ventilated fume hood.

Final Work-up and Purification: Transfer the mixture to a separatory funnel and extract with
diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous
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magnesium sulfate. The solvent is then removed under reduced pressure, and the resulting
crude ethyl 4-oxoheptanoate can be purified by vacuum distillation.

Biological Activity

Currently, there is no specific information available in the PubChem database regarding the
biological activity or signaling pathways associated with ethyl 4-oxoheptanoate. This suggests
that the compound may not have been extensively studied in a biological context, presenting a
potential area for future research.

Visualizations

Synthetic Workflow for Ethyl 4-oxoheptanoate

The following diagram illustrates a plausible synthetic workflow for ethyl 4-oxoheptanoate
based on the acetoacetic ester synthesis.
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Caption: A plausible synthetic workflow for ethyl 4-oxoheptanoate.
Logical Relationship of Physicochemical Properties

The following diagram illustrates the logical relationship between the structure of ethyl 4-
oxoheptanoate and its key physicochemical properties.
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Caption: Relationship between structure and key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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